Paramethasone acetate

概要

説明

パラメサゾン酢酸エステルは、合成グルココルチコイドコルチコステロイドおよびコルチコステロイドエステルです。 パラメサゾンの酢酸エステルです . グルココルチコイドは、コルチゾール受容体に結合し、重要な心臓血管、代謝、免疫学的および恒常性効果を引き起こす能力を特徴とするステロイドホルモンのクラスです .

準備方法

パラメサゾン酢酸エステルは、母体化合物であるパラメサゾンを含む一連の化学反応によって合成されます。 合成経路は通常、ピリジンなどの塩基の存在下で、無水酢酸を使用してパラメサゾンをアセチル化することを含みます . 反応条件は、目的の生成物を高い純度と収率で得られるように注意深く制御する必要があります。

パラメサゾン酢酸エステル用の工業的生産方法は、同様の合成経路を含みますが、より大量に対応するためにスケールアップされています。 これらの方法には、最終生成物が厳しい品質基準を満たしていることを保証するために、再結晶やクロマトグラフィーなどの追加の精製手順が含まれることがよくあります .

化学反応の分析

パラメサゾン酢酸エステルは、以下を含むさまざまな化学反応を受けます。

酸化: この反応は、酸素の添加または水素の除去を含みます。一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

還元: この反応は、水素の添加または酸素の除去を含みます。一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、パラメサゾン酢酸エステルの酸化は、ケトンまたはカルボン酸の形成につながる可能性がありますが、還元はアルコールを生成する可能性があります .

科学研究への応用

パラメサゾン酢酸エステルは、以下を含む幅広い科学研究用途を持っています。

科学的研究の応用

Pharmacological Properties

Paramethasone acetate exhibits a range of pharmacological effects typical of corticosteroids, including:

- Anti-inflammatory Action : It reduces inflammation by inhibiting the release of inflammatory mediators and suppressing the immune response. This is achieved through the inhibition of cytokine production, particularly interleukins and tumor necrosis factor-alpha (TNF-α) .

- Immunosuppressive Effects : The compound suppresses both cell-mediated and humoral immunity, making it effective in managing autoimmune disorders .

Clinical Applications

This compound is utilized in various clinical settings:

- Dermatological Conditions : It is prescribed for inflammatory skin diseases such as eczema, psoriasis, and dermatitis. A study indicated its effectiveness in treating selected dermatoses with minimal side effects compared to traditional corticosteroids .

- Respiratory Disorders : The compound is effective in managing asthma symptoms and controlling chronic obstructive pulmonary disease (COPD) flare-ups. Its rapid onset of action aids in symptom relief during acute exacerbations .

- Allergic Reactions : this compound is used to treat severe allergic reactions and conditions like allergic rhinitis due to its potent anti-inflammatory properties .

- Ophthalmic Uses : It is also employed in treating ocular inflammatory conditions, such as uveitis, due to its ability to reduce inflammation in the eye .

Dosage and Administration

The dosage of this compound varies based on the condition being treated:

- For Adults : Typically ranges from 2 mg to 24 mg per day, depending on the severity of the condition .

- For Children : Doses are adjusted based on age and weight, generally starting at 0.5 mg three to four times daily for children aged 6-14 years .

Adverse Effects

While this compound is effective, it is associated with potential side effects, particularly with prolonged use:

- Endocrine Effects : Growth retardation in children, adrenal suppression, and potential development of Cushing's syndrome.

- Ocular Effects : Increased risk of glaucoma and cataracts.

- Metabolic Effects : Hyperglycemia and osteoporosis .

Case Studies

Several case studies highlight the efficacy of this compound:

- A study involving patients with severe eczema demonstrated significant improvement in symptoms when treated with this compound compared to placebo controls, with a notable reduction in pruritus and inflammation .

- In asthmatic patients, this compound provided rapid relief from acute symptoms, allowing for better management of chronic conditions without significant adverse effects .

Data Table: Summary of Clinical Applications

| Application Area | Indications | Dosage Range | Key Findings |

|---|---|---|---|

| Dermatology | Eczema, Psoriasis | 2 mg - 24 mg/day | Effective with fewer side effects than older steroids |

| Respiratory Medicine | Asthma, COPD | Varies based on severity | Rapid symptom relief during exacerbations |

| Allergic Conditions | Allergic Rhinitis | 0.5 mg - 6 mg/day | Significant reduction in allergic symptoms |

| Ophthalmology | Uveitis | Varies | Effective in reducing ocular inflammation |

作用機序

パラメサゾン酢酸エステルは、遺伝子発現を調節する核受容体の一種であるグルココルチコイド受容体に結合することにより、その効果を発揮します。 結合すると、受容体リガンド複合体は核に移行し、そこでDNAのグルココルチコイド応答要素に結合し、標的遺伝子の転写を調節します . これにより、炎症の抑制や免疫応答の調節など、さまざまな効果が生じます .

類似の化合物との比較

パラメサゾン酢酸エステルは、デキサメタゾン、ベタメタゾン、ヒドロコルチゾンなどの他のグルココルチコイドに似ています。 特定の用途に適した独自の特性を持っています。

デキサメタゾン: 類似の抗炎症作用と免疫抑制作用がありますが、作用時間が長いです。

ベタメタゾン: 類似の効力と作用時間ですが、薬物動態特性が異なります。

これらの違いは、パラメサゾン酢酸エステルの独自性と特定の治療用途への適性を強調しています。

類似化合物との比較

Paramethasone acetate is similar to other glucocorticoids such as dexamethasone, betamethasone, and hydrocortisone. it has unique properties that make it suitable for specific applications:

Dexamethasone: Similar anti-inflammatory and immunosuppressive properties but with a longer duration of action.

Betamethasone: Similar potency and duration of action but with different pharmacokinetic properties.

Hydrocortisone: Less potent and shorter duration of action, making it more suitable for conditions requiring short-term glucocorticoid therapy

These differences highlight the uniqueness of this compound and its suitability for specific therapeutic applications.

生物活性

Paramethasone acetate is a synthetic corticosteroid belonging to the glucocorticoid class, primarily utilized for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, pharmacodynamics, therapeutic applications, and relevant case studies.

This compound is characterized by its ability to bind to the glucocorticoid receptor, leading to a cascade of biological effects. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with glucocorticoid response elements (GREs) in DNA, modulating gene expression. This process results in:

- Inhibition of Inflammatory Mediators : this compound suppresses the expression of pro-inflammatory cytokines such as IL-1, IL-2, IL-6, and TNF-alpha, which are crucial in mediating inflammatory responses .

- Reduction of Immune Response : It diminishes both cell-mediated and humoral immunity by inhibiting T cell proliferation and antibody synthesis .

- Anti-inflammatory Effects : The compound reduces capillary permeability and leukocyte infiltration at inflammation sites, thereby mitigating swelling and pain associated with inflammatory conditions .

Pharmacological Profile

| Property | Details |

|---|---|

| Drug Class | Glucocorticoid |

| CAS Number | 1597-82-6 |

| Protein Binding | Approximately 80% |

| Metabolism | Hepatic |

| Elimination Route | Primarily renal |

| Half-life | Not available |

Therapeutic Uses

This compound is indicated for various conditions requiring corticosteroid therapy. Its applications include:

- Treatment of allergic reactions

- Management of autoimmune disorders

- Control of inflammatory diseases such as rheumatoid arthritis and dermatitis

- Use in certain hematological conditions .

Case Studies and Clinical Findings

-

Corticosteroid-Sparing Effect in Rheumatoid Arthritis :

A study involving 28 patients with rheumatoid arthritis demonstrated that those treated with naproxen experienced a 57% reduction in paramethasone dosage compared to a 21% reduction in the control group. This suggests that naproxen may have a significant corticosteroid-sparing effect with minimal toxicity . -

Metabolic Profile in Intra-Oral Halitosis :

Research indicated that this compound was among 274 upregulated metabolites found in patients with intra-oral halitosis. This study highlighted its potential role as a biomarker for diagnosing halitosis through metabolic profiling . -

Comparative Study on Therapeutic Effects :

A clinical study compared the efficacy of injectable this compound against other corticosteroids. Results showed comparable therapeutic outcomes with fewer side effects, reinforcing its utility in clinical settings .

Adverse Effects and Toxicity

While this compound is effective, it is associated with several adverse effects, including:

特性

IUPAC Name |

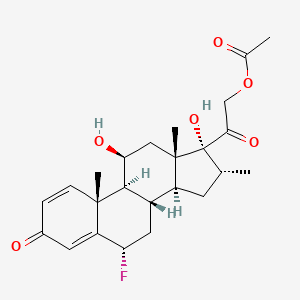

[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17R)-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6/c1-12-7-16-15-9-18(25)17-8-14(27)5-6-22(17,3)21(15)19(28)10-23(16,4)24(12,30)20(29)11-31-13(2)26/h5-6,8,12,15-16,18-19,21,28,30H,7,9-11H2,1-4H3/t12-,15+,16+,18+,19+,21-,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRKAAMZBDSJFJ-LFDBJOOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023422 | |

| Record name | Paramethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1597-82-6 | |

| Record name | Paramethasone acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1597-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paramethasone acetate [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001597826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paramethasone acetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14657 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Paramethasone acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Paramethasone 21-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.989 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PARAMETHASONE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X50N88ZDP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。